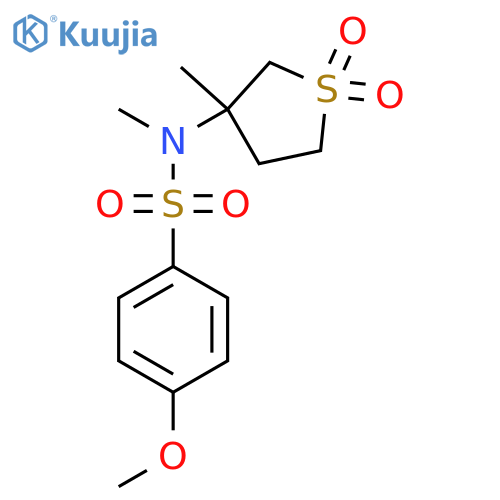Cas no 898426-01-2 (4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide)
4-メトキシ-N-メチル-N-(3-メチル-1,1-ジオキソ-1λ6-チオラン-3-イル)ベンゼン-1-スルホンアミドは、高度に特異的なスルホンアミド系化合物であり、有機合成や医薬品開発において重要な中間体として利用されます。その特徴的な構造は、チオラン環とスルホンアミド基の組み合わせにより、優れた分子安定性と反応性を兼ね備えています。特に、メトキシ基とメチル基の導入により、脂溶性や細胞膜透過性の調整が可能で、生物学的活性の最適化に寄与します。1,1-ジオキソチオラン構造は電子求引性を示し、求核試薬との反応性を向上させるため、多様な誘導体合成に適しています。この化合物は精密有機合成や創薬研究において、高い再現性と純度が要求される場面で特に有用です。

898426-01-2 structure
商品名:4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
- 4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide
- F2547-0009
- 898426-01-2
- AKOS024659363
- 4-methoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide
-
- インチ: 1S/C13H19NO5S2/c1-13(8-9-20(15,16)10-13)14(2)21(17,18)12-6-4-11(19-3)5-7-12/h4-7H,8-10H2,1-3H3
- InChIKey: XBJRSOSGXWIRKN-UHFFFAOYSA-N
- ほほえんだ: S1(CCC(C)(C1)N(C)S(C1C=CC(=CC=1)OC)(=O)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 333.07046505g/mol
- どういたいしつりょう: 333.07046505g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 97.5Ų
4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2547-0009-5mg |
4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |
898426-01-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2547-0009-30mg |
4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |
898426-01-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2547-0009-15mg |
4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |
898426-01-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2547-0009-2mg |
4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |
898426-01-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2547-0009-75mg |
4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |
898426-01-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2547-0009-20μmol |
4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |
898426-01-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2547-0009-2μmol |
4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |
898426-01-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2547-0009-4mg |
4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |
898426-01-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2547-0009-40mg |
4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |
898426-01-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2547-0009-5μmol |
4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |
898426-01-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
898426-01-2 (4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide) 関連製品
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
